2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide
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Overview
Description
2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide is a complex organic compound belonging to the indole family. Indole derivatives are significant in both natural and synthetic chemistry due to their diverse biological activities and presence in many pharmacologically active compounds . This particular compound features a sulfamoylphenyl group, which is known for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation . The process begins with the formation of the indole core through Fischer indolisation, which involves the reaction of aryl hydrazines with ketones under acidic conditions. This is followed by N-alkylation using alkyl halides in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation can also be employed to reduce reaction times significantly .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen and the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted indoles and carboxamides, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The carboxamide moiety allows it to form hydrogen bonds with enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
Compared to similar compounds, 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide is unique due to its specific indole core structure, which provides distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-12-13(2)22-18-8-5-15(11-17(12)18)19(23)21-10-9-14-3-6-16(7-4-14)26(20,24)25/h3-8,11,22H,9-10H2,1-2H3,(H,21,23)(H2,20,24,25) |
InChI Key |
ZOEPQQZTYBHYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
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